

# PG-116800 Clinical Trial Outcomes: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PG 116800 |           |
| Cat. No.:            | B1679752  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

PG-116800 is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of extracellular matrix components.[1][2] These enzymes play a crucial role in tissue remodeling during various physiological and pathological processes.[3] PG-116800 exhibits high affinity for several MMPs, including MMP-2, -3, -8, -9, -13, and -14, while showing lower affinity for MMP-1 and -7.[1][2] This profile led to its investigation in clinical trials for conditions where MMPs are thought to be key drivers of pathology, notably in preventing left ventricular remodeling after myocardial infarction and in slowing the progression of osteoarthritis. This guide provides a comprehensive review and comparison of the clinical trial outcomes for PG-116800 in these two distinct therapeutic areas.

## **Myocardial Infarction: The PREMIER Trial**

The "Prevention of Myocardial Infarction Early Remodeling" (PREMIER) trial was a key phase II study designed to evaluate the efficacy and safety of PG-116800 in patients following a first ST-segment elevation myocardial infarction (STEMI). The primary hypothesis was that by inhibiting MMPs, PG-116800 would attenuate the adverse remodeling of the left ventricle, a process strongly associated with the development of heart failure.

## **Experimental Protocol**







The PREMIER trial was an international, randomized, double-blind, placebo-controlled study.[4] [5] A total of 253 patients with their first STEMI and a left ventricular ejection fraction between 15% and 40% were enrolled within 48 hours of the event.[4][5] Participants were randomly assigned to receive either 200 mg of PG-116800 twice daily or a placebo for 90 days.[4] The primary endpoint was the change in left ventricular end-diastolic volume index (LVEDVI) at 90 days, as assessed by serial echocardiography.[4] Secondary endpoints included changes in other echocardiographic parameters and clinical outcomes.[4]

Echocardiography Protocol: While the specific, detailed protocol for the PREMIER trial is not publicly available, standard clinical trial protocols for echocardiography assessing left ventricular remodeling typically involve the following:

- Image Acquisition: Standard 2D transthoracic echocardiograms are performed at baseline and at specified follow-up intervals (e.g., 90 days).[6][7]
- Ventricular Volume and Function Assessment: Left ventricular end-diastolic and end-systolic volumes are measured from apical two- and four-chamber views using the biplane method of disks (modified Simpson's rule).[6] Ejection fraction is calculated from these volumes.
- Indexing: Ventricular volumes are indexed to body surface area to account for differences in patient size.[6]
- Quality Control: To ensure consistency and reduce variability, echocardiograms in clinical trials are often analyzed at a central core laboratory by experienced sonographers and cardiologists who are blinded to treatment allocation.[8]

#### **Clinical Trial Outcomes**

The PREMIER trial failed to demonstrate a beneficial effect of PG-116800 on left ventricular remodeling.[4][5] There was no significant difference in the change in LVEDVI from baseline to 90 days between the PG-116800 group and the placebo group.[4][5] Similarly, no significant improvements were observed in other secondary endpoints, including changes in left ventricular end-systolic volume, ejection fraction, or the rates of death or reinfarction.[4][5]



| Endpoint                                            | PG-116800 (n=125)           | Placebo (n=128)             | p-value |
|-----------------------------------------------------|-----------------------------|-----------------------------|---------|
| Change in LVEDVI<br>(ml/m²) at 90 days              | 5.09 ± 1.45                 | 5.48 ± 1.41                 | 0.42    |
| Change in LV Diastolic Volume (ml) at 90 days       | 8.43                        | 10.35                       | 0.31    |
| Change in LV Systolic<br>Volume (ml) at 90<br>days  | 0.58                        | 2.23                        | 0.30    |
| Change in LV Ejection<br>Fraction (%) at 90<br>days | 4.85                        | 4.25                        | 0.32    |
| Death or Reinfarction at 90 days (%)                | Not significantly different | Not significantly different | -       |

Table 1: Key Efficacy Outcomes of the PREMIER Trial. Data are presented as mean ± standard error where applicable.[4][5]

## Safety and Tolerability

In the PREMIER trial, PG-116800 was generally well-tolerated. However, there was a notable increase in the incidence of arthralgia and joint stiffness in the treatment group, although the overall rate of musculoskeletal adverse events was not statistically different from placebo (21% vs. 15%, p=0.33).[4][5]

## **Osteoarthritis**

Given the role of MMPs in cartilage degradation, PG-116800 was also investigated for its potential as a disease-modifying drug in patients with knee osteoarthritis.

## **Experimental Protocol**

A randomized, double-blind, placebo-controlled, multicenter, parallel-group, dose-response study was conducted to assess the efficacy and safety of PG-116800 over 12 months.[9] A total







of 401 patients with mild to moderate knee osteoarthritis were randomized to receive one of four doses of PG-116800 (25 mg, 50 mg, 100 mg, or 200 mg) or a placebo, taken twice daily.[9] The primary efficacy endpoints were the progression of joint space narrowing, measured by microfocal radiography with fluoroscopic positioning, and changes in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores.[9]

Microfocal Radiography with Fluoroscopic Positioning Protocol: This technique is designed to provide highly reproducible measurements of joint space width. The general principles involve:

- Fluoroscopic Guidance: Fluoroscopy is used to ensure standardized positioning of the knee joint, typically in a weight-bearing, semi-flexed position. This allows for the X-ray beam to be precisely aligned with the medial tibial plateau.[10]
- Image Acquisition: High-resolution microfocal radiographs are then taken. This method aims to accurately measure the narrowest point of the joint space, which is considered a surrogate for cartilage thickness.[10]
- Standardization: This standardized approach reduces the variability that can be introduced by slight differences in knee flexion and rotation between imaging sessions.[10]

#### **Clinical Trial Outcomes**

The clinical trial of PG-116800 in osteoarthritis was terminated early due to a lack of efficacy and significant safety concerns.[9] After one year of treatment, there were no statistically significant differences between any of the PG-116800 dose groups and the placebo group in terms of the mean change in minimum joint space width or WOMAC scores.[9]



| Treatment Group         | Mean Change in Minimum<br>Joint Space Width (mm) at<br>12 months | Mean Change in WOMAC<br>Score at 12 months        |
|-------------------------|------------------------------------------------------------------|---------------------------------------------------|
| Placebo (n=80)          | Not significantly different from PG-116800 groups                | Not significantly different from PG-116800 groups |
| PG-116800 25 mg (n=81)  | Not significantly different from placebo                         | Not significantly different from placebo          |
| PG-116800 50 mg (n=80)  | Not significantly different from placebo                         | Not significantly different from placebo          |
| PG-116800 100 mg (n=80) | Not significantly different from placebo                         | Not significantly different from placebo          |
| PG-116800 200 mg (n=80) | Not significantly different from placebo                         | Not significantly different from placebo          |

Table 2: Efficacy Outcomes of the PG-116800 Osteoarthritis Trial.[9]

## **Safety and Tolerability**

A significant and dose-dependent increase in musculoskeletal adverse events was observed, which ultimately led to the discontinuation of the 200 mg dose and the termination of the drug's development for this indication.[9] The most frequently reported adverse effect was arthralgia (joint pain), affecting 35% of patients in the PG-116800 groups.[9] A notable percentage of patients, particularly in the higher dose groups, experienced a reduction in shoulder range of motion.[9] Furthermore, hand-related adverse events, including edema, palmar fibrosis, and Dupuytren's contracture, were reported in 13% of patients, with half of these cases occurring in the 200 mg group.[9] This musculoskeletal toxicity is a known class effect of broad-spectrum MMP inhibitors.

## Comparison with Other Matrix Metalloproteinase Inhibitors

The clinical development of broad-spectrum MMP inhibitors has been challenging, largely due to a lack of efficacy and the consistent emergence of musculoskeletal side effects.



- Marimastat and Prinomastat: These are other well-known broad-spectrum MMP inhibitors
  that were primarily developed as anti-cancer agents. Similar to PG-116800, their clinical
  trials were often hampered by dose-limiting musculoskeletal toxicity, including inflammatory
  polyarthritis.[1][11][12] While they showed some promise in early-phase oncology trials, they
  ultimately failed to demonstrate a significant survival benefit in larger phase III studies.[11]
   [12]
- Tissue Inhibitors of Metalloproteinases (TIMPs): These are the endogenous inhibitors of MMPs. The complex interplay between MMPs and TIMPs is crucial for maintaining tissue homeostasis.[13][14] An imbalance in the MMP/TIMP ratio is implicated in various pathologies.[13] While TIMPs themselves have been explored as therapeutic agents, their clinical development has been limited, and the focus has shifted towards developing more selective MMP inhibitors to avoid the off-target effects and toxicities associated with broadspectrum inhibition.[9]

## Signaling Pathways and Experimental Workflows













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Phase I trial of Marimastat, a novel matrix metalloproteinase inhibitor, administered orally to patients with advanced lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of non-steroidal anti-inflammatory drugs on matrix metalloproteinases levels in patients with osteoarthritis PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Approach Yields High Rates of Radiographic Progression in Knee Osteoarthritis PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. asecho.org [asecho.org]
- 7. Clinical and echocardiographic predictors of left ventricular remodeling following anterior acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escardio.org [escardio.org]
- 9. Targeting Matrix Metalloproteinases in Heart Disease: Lessons from Endogenous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ors.org [ors.org]
- 11. Phase III study of matrix metalloproteinase inhibitor prinomastat in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Marimastat: the clinical development of a matrix metalloproteinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Matrix metalloproteinases and myocardial infarction PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [PG-116800 Clinical Trial Outcomes: A Comparative Literature Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679752#literature-review-of-pg-116800-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com